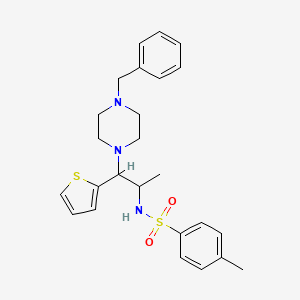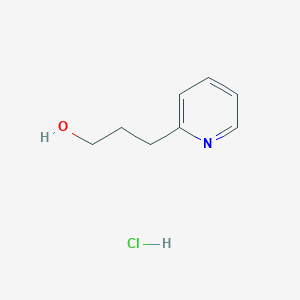
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea is a complex organic molecule featuring both heterocyclic and aromatic moieties
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the formation of the pyrazole core through the condensation of appropriate cyclopropyl ketones with hydrazine derivatives.
The thiophene ring is then introduced via Suzuki or Stille cross-coupling reactions.
Subsequent steps involve alkylation to introduce the ethyl chain, followed by urea formation through the reaction with isocyanates. Industrial Production Methods While industrial production methods may vary, typically, large-scale synthesis would optimize reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity. Techniques like continuous flow synthesis might be employed to scale up the reactions efficiently.
Types of Reactions
Oxidation: : The thiophene ring in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitro groups present can be reduced to amines using reagents like hydrogen gas over palladium-carbon.
Substitution: : Electrophilic aromatic substitution reactions can occur at the phenyl rings. Common Reagents and Conditions
Oxidizing agents: mCPBA (meta-Chloroperoxybenzoic acid)
Reducing agents: Palladium on carbon with hydrogen gas
Substitution reagents Halogens, in the presence of Lewis acids like AlCl3 : Substitution reagents: Halogens, in the presence of Lewis acids like AlCl3 Major Products
Sulfoxides, amines, and halogenated derivatives of the parent compound are major products from these reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry : Used as a ligand in the formation of complex metal catalysts. Biology : Potential therapeutic applications due to its activity on specific biological pathways. Medicine : Exploration as a candidate for drug development, particularly for its anti-inflammatory and anticancer properties. Industry : Utilized in the synthesis of advanced materials with unique electronic properties.
Wirkmechanismus
The compound's biological activity often involves interaction with specific enzymes or receptors. For example, it may inhibit enzyme action by binding to active sites or allosteric sites. Pathways such as kinase inhibition or modulation of GPCR (G-protein coupled receptors) are typical examples.
Unique Aspects
Unique blend of cyclopropyl and thiophene rings contribute to its rigidity and electronic properties, distinguishing it from similar urea-based compounds. Similar Compounds
1-(2-(5-Cyclopropyl-3-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the thiophene group, altering its electronic properties and potential biological activities.
This compound, with its intricate structure, holds significant promise for both scientific research and practical applications
Eigenschaften
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c20-13-3-1-4-14(21)18(13)23-19(26)22-8-9-25-16(12-6-7-12)11-15(24-25)17-5-2-10-27-17/h1-5,10-12H,6-9H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQFTCWYHWRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2683708.png)
![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)

![10-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-11-[(furan-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2683712.png)
![7-(4-benzylpiperidine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2683713.png)


![4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2683721.png)




